1-Ethynyl-4-(nonyloxy)benzene
Description
1-Ethynyl-4-(nonyloxy)benzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (–C≡CH) group and a nonyloxy (–O–C₉H₁₉) chain. These homologs are typically synthesized via Sonogashira coupling or Williamson ether synthesis, with applications in liquid crystals, polymers, and catalysis.
Properties
IUPAC Name |
1-ethynyl-4-nonoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVEBNMFNZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561545 | |
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-20-0 | |
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-4-(nonyloxy)benzene can be synthesized through a multi-step process involving the following key reactions:
Formation of the nonyloxybenzene intermediate: This step involves the etherification of 4-hydroxybenzene with nonyl bromide in the presence of a base such as potassium carbonate.
Introduction of the ethynyl group: The nonyloxybenzene intermediate undergoes a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1-ethynyl-4-(nonyloxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4-(nonyloxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The nonyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkenes or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Ethynyl-4-(nonyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-(nonyloxy)benzene depends on the specific application and the target system
Electrophilic Aromatic Substitution: The benzene ring can act as an electron-rich site for electrophilic attack.
Nucleophilic Substitution: The nonyloxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ethynyl group can undergo redox reactions, altering the electronic properties of the molecule.
Comparison with Similar Compounds
Alkoxy Chain Length Variation
Alkoxy-substituted ethynylbenzenes differ primarily in chain length, which affects solubility, melting points, and mesomorphic properties:
Key Findings :
- Longer alkoxy chains (e.g., C₈ vs. C₅) reduce melting points and increase hydrophobicity, favoring applications in hydrophobic polymer matrices .
- In catalysis, shorter chains (e.g., C₅) enhance solubility in polar solvents, improving reaction homogeneity .
Electronic Substituent Effects
Electron-withdrawing (e.g., –CF₃) and electron-donating (e.g., –O–C₉H₁₉) groups significantly alter reactivity and material properties:
Key Findings :
- The trifluoromethyl group in 1-ethynyl-4-(trifluoromethyl)benzene lowers the LUMO energy, facilitating electron transport in electro-optical devices .
- Alkoxy groups (–OR) enhance solubility in organic solvents, critical for solution-processable materials .
Catalytic Hydrogenation Behavior
Substituents influence regioselectivity in catalytic hydrogenation:
Key Findings :
Biological Activity
1-Ethynyl-4-(nonyloxy)benzene is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
1-Ethynyl-4-(nonyloxy)benzene has the following chemical structure:
- Molecular Formula : C_{15}H_{22}O
- Molecular Weight : 234.34 g/mol
- IUPAC Name : 1-Ethynyl-4-nonyloxybenzene
This compound features an ethynyl group and a nonyloxy substituent attached to a benzene ring, contributing to its unique physical and chemical properties.
The biological activity of 1-Ethynyl-4-(nonyloxy)benzene is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can influence several biochemical pathways, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : They can act as modulators for various receptors, potentially affecting signal transduction pathways.
- Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications in antimicrobial therapy.
Antimicrobial Properties
A significant area of research focuses on the antimicrobial properties of 1-Ethynyl-4-(nonyloxy)benzene. Studies have demonstrated that derivatives with similar structures exhibit varying degrees of antibacterial and antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.75 mg/mL | 3 mg/mL |
| S. aureus | 0.375 mg/mL | 3 mg/mL |
| Candida albicans | 1.5 mg/mL | >3 mg/mL |
These results indicate that 1-Ethynyl-4-(nonyloxy)benzene and its analogs could be promising candidates for developing new antimicrobial agents .
Anti-inflammatory Activity
Research has also indicated potential anti-inflammatory effects associated with compounds similar to 1-Ethynyl-4-(nonyloxy)benzene. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, researchers isolated fractions from plant extracts containing similar compounds. The study employed bioassay-guided fractionation, leading to the identification of active fractions with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The study's findings highlighted the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) for future drug design .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-Ethynyl-4-(nonyloxy)benzene. Preliminary data suggest that the compound exhibits favorable bioavailability characteristics, which are essential for therapeutic applications. The interaction with transport proteins may facilitate its effective delivery to target tissues .
Q & A
Q. What are the established synthetic methodologies for preparing 1-Ethynyl-4-(nonyloxy)benzene, and what critical parameters influence reaction efficiency?
The synthesis typically involves a Sonogashira coupling between 4-nonyloxybenzene halides and terminal alkynes under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst.
- Reaction conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (THF or DMF), and temperatures of 60–80°C.
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients. Yield optimization requires precise stoichiometric ratios (1:1.1 aryl halide to alkyne) to suppress homo-coupling byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 1-Ethynyl-4-(nonyloxy)benzene?
- ¹H NMR : A singlet at δ 2.8–3.2 ppm for the ethynyl proton, aromatic protons (δ 6.5–7.5 ppm), and nonyloxy aliphatic signals (δ 0.8–1.7 ppm).
- FT-IR : Sharp C≡C stretch (~2100 cm⁻¹) and aryl ether C-O-C absorption (~1250 cm⁻¹).
- HRMS : Molecular ion peak with <5 ppm mass error. Compare data to structurally similar compounds (e.g., 1-ethoxy derivatives) for validation .
Q. What safety protocols are essential when handling 1-Ethynyl-4-(nonyloxy)benzene?
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Engineering controls : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : 2–8°C in amber glass under nitrogen.
- Emergency measures : Flush eyes with water for 15+ minutes; administer activated charcoal for ingestion. The compound may cause skin irritation (GHS Category 2) and acute oral toxicity (Category 4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Process analytical technology (PAT) : Use in situ FT-IR to monitor alkyne consumption.
- CFD modeling : Optimize mixing efficiency in reactor geometry.
- Temperature gradients : Mitigate exothermic side reactions. Transitioning from batch to continuous flow systems improves heat transfer and yield consistency at >50 g scales .
Q. What mechanistic insights guide the functionalization of 1-Ethynyl-4-(nonyloxy)benzene for material science applications?
- Click chemistry : Huisgen cycloaddition with azides (Cu(I)/DMSO, 50°C) for polymer grafting.
- Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos catalyst system introduces amino groups.
- Regioselectivity : The electron-donating nonyloxy group directs electrophilic substitution to the ortho position (Hammett σ⁺ = -0.66). DFT calculations (B3LYP/6-311+G**) predict activation barriers for competing pathways .
Q. How should researchers design experiments to evaluate biological activity?
- SAR studies : Systematically vary nonyl chain length (C7–C11) and ethynyl substituents.
- Binding assays : Use isothermal titration calorimetry (ITC) to quantify protein interactions.
- In vivo tracking : LC-MS/MS with deuterated internal standards for pharmacokinetic profiling (sensitivity: ng/mL). Include wild-type and mutant enzyme controls to confirm specificity .
Q. What advanced computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina to screen binding poses against protein databases.
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies on key binding residues (e.g., His304 in cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
